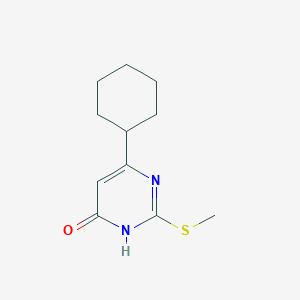
6-cyclohexyl-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-cyclohexyl-2-(methylthio)pyrimidin-4(3H)-one, also known as CHMP, is a heterocyclic compound belonging to the pyrimidine family. It is a naturally occurring compound found in some plants and is a component of many drugs and pharmaceuticals. CHMP has been studied extensively over the past few decades due to its potential to act as a novel therapeutic agent.
Scientific Research Applications
Supramolecular Chemistry
6-Methyl-2-butylureidopyrimidone, a compound structurally related to 6-cyclohexyl-2-(methylthio)pyrimidin-4(3H)-one, demonstrates strong dimerization properties via hydrogen bonding. This is significant in the study of supramolecular chemistry, particularly in the development of complex molecular structures (Beijer et al., 1998).
Drug Discovery
Pyrimidinyl compounds, similar to 6-cyclohexyl-2-(methylthio)pyrimidin-4(3H)-one, are explored for their potential as inhibitors in drug discovery. For instance, 5-pyrimidinyl-2-aminothiazoles have been studied for their selective inhibition of cyclin-dependent kinases, a key target in cancer therapy (Shimamura et al., 2006).
Antiviral Research
Dihydro(alkylthio)(naphthylmethyl)oxopyrimidines, structurally related to 6-cyclohexyl-2-(methylthio)pyrimidin-4(3H)-one, have been synthesized and tested as inhibitors against HIV-1, demonstrating the potential of such compounds in antiviral research (Mai et al., 1997).
Antimicrobial Agents
Novel methylene-bis-pyrimidinyl-spiro-4-thiazolidinones, which are related to the pyrimidin-4(3H)-one structure, show promising antibacterial and antifungal activities. This highlights the role of pyrimidine derivatives in the development of new antimicrobial agents (Srinivas et al., 2008).
Surface Coating Applications
Pyrimidine derivatives have been incorporated into polyurethane varnish and printing ink paste, showing significant antimicrobial effects. This application suggests the potential of these compounds in enhancing the antimicrobial properties of surface coatings (El‐Wahab et al., 2015).
Nanocatalyst Research
In a study on the synthesis of novel pyrido[2,3-d]pyrimidines, 6-amino-2-(methylthio)pyrimidin-4(3H)-one was used in a solvent-free condition with a nanocatalyst, demonstrating its application in green chemistry and nanocatalyst research (Mohsenimehr et al., 2014).
Cancer Therapeutics
Pyrimidine derivatives have been studied for their selective inhibition of cyclin-dependent kinases, crucial in the development of novel cancer therapies (Toogood et al., 2005).
RNA Monitoring
Pyrrolo-C, a fluorescent probe for RNA structure and dynamics, is a pyrimidine derivative. It serves as an effective tool for studying RNA, highlighting the significance of pyrimidine compounds in biochemical research (Tinsley & Walter, 2006).
DNA Repair Mechanisms
Research on DNA photolyase, involved in repairing UV-induced DNA damage, emphasizes the importance of pyrimidine dimers in understanding DNA repair mechanisms (Sancar, 1994).
Cognitive Disorders
Certain pyrimidine derivatives have been explored for their potential in treating cognitive disorders, demonstrating the broad scope of applications for these compounds in neuropharmacology (Verhoest et al., 2012).
Synthetic Chemistry
Studies on the O-alkylation of pyrimidine derivatives using various methods highlight the versatility of pyrimidines in synthetic chemistry, contributing to the development of new compounds (Mittersteiner et al., 2022).
Antifungal Agents
Novel pyrido[4,3‐d]pyrimidin‐4(3H)‐ones have shown moderate antifungal activity, illustrating the potential of pyrimidine derivatives in developing new antifungal agents (Ren et al., 2014).
Viral and Tumor Cell Inhibition
Pyrazolo[3,4-d]pyrimidine ribonucleosides, related to pyrimidine derivatives, have been tested for their activity against viruses and tumor cells, indicating their potential in antiviral and anticancer research (Petrie et al., 1985).
Microwave-Assisted Synthesis
The synthesis of thiazolopyrimidinones under microwave irradiation demonstrates the application of pyrimidine derivatives in innovative synthetic methodologies (Djekou et al., 2006).
Nonlinear Optical Properties
Thiopyrimidine derivatives have been explored for their nonlinear optical properties, highlighting the significance of pyrimidine compounds in optoelectronic applications (Hussain et al., 2020).
Corrosion Inhibition
Studies on pyrimidine derivatives as corrosion inhibitors for mild steel in acidic solutions demonstrate the industrial applications of these compounds (Hou et al., 2019).
Novel Pyrimidines Synthesis
Research on novel pyrimido[4,5-d]pyrimidine derivatives showcases the synthetic potential and diversity of pyrimidines in creating new chemical entities (Prajapati & Thakur, 2005).
properties
IUPAC Name |
4-cyclohexyl-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-15-11-12-9(7-10(14)13-11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKMEYSSALBWPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclohexyl-2-(methylthio)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



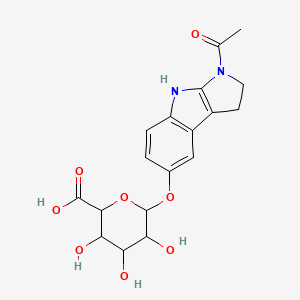
![1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclobutan-1-ol](/img/structure/B1493652.png)
![trans-2-[(2-Aminoethyl)amino]cyclobutan-1-ol](/img/structure/B1493655.png)
![1-{[Ethyl(2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493657.png)
dimethylsilane](/img/structure/B1493658.png)
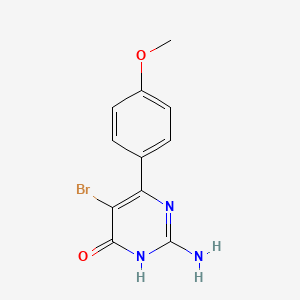
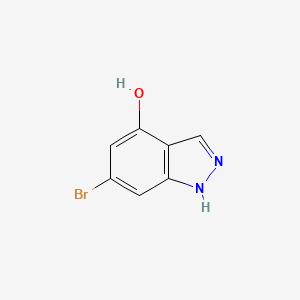
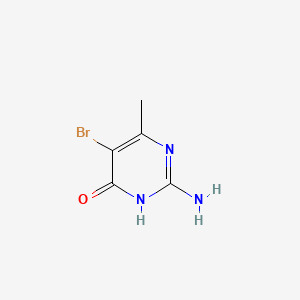

![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)

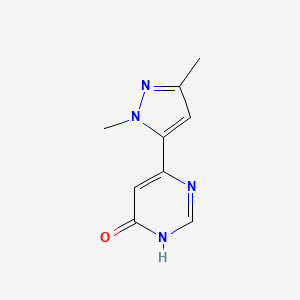
![1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol](/img/structure/B1493672.png)
![6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1493673.png)